CID 78062409

Description

CID 78062409 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Typically, PubChem CIDs are linked to compounds characterized by parameters such as molecular formula, mass, spectral fingerprints (e.g., GC-MS, NMR), and bioactivity profiles . For example, oscillatoxin derivatives (e.g., CID 101283546) are analyzed via mass spectrometry and chromatographic techniques to determine purity and structural features . Without explicit data for this compound, further characterization would require accessing PubChem or experimental validation.

Properties

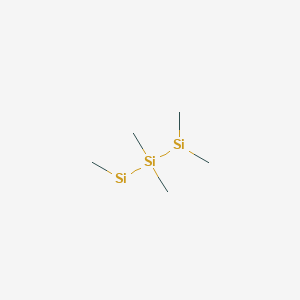

Molecular Formula |

C5H15Si3 |

|---|---|

Molecular Weight |

159.43 g/mol |

InChI |

InChI=1S/C5H15Si3/c1-6-8(4,5)7(2)3/h1-5H3 |

InChI Key |

INZWFGCVTGXRTN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si][Si](C)(C)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78062409 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires the use of catalysts to facilitate the reaction.

Intermediate Steps: The intermediate steps involve the transformation of the initial product into more complex structures. These steps may include various chemical reactions such as oxidation, reduction, and substitution.

Final Synthesis: The final synthesis step involves the purification and isolation of this compound. This step is crucial to ensure the compound’s purity and stability for further applications.

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

CID 78062409 undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of more complex oxygen-containing products.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of simpler, hydrogenated products.

Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

CID 78062409 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique reactivity makes it a valuable tool for the development of new chemical processes and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is often used in experiments to understand its interactions with biological molecules and pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases and conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78062409 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison based on parameters commonly used in cheminformatics and analytical chemistry:

Table 1: Comparative Analysis Framework

Key Findings from Analogous Studies

Structural Similarity: Oscillatoxin derivatives (e.g., CID 101283546 vs. CID 156582093) show that minor structural changes (e.g., methylation) significantly alter bioactivity and solubility .

Synthetic Complexity : Compounds like CID 57892468 require multi-step synthesis under inert conditions, affecting production feasibility .

Analytical Validation : GC-MS and vacuum distillation (as in CID-related CIEO fractions) are critical for isolating and quantifying compounds .

Contradictions and Limitations

- Data Gaps : The evidence lacks specific references to this compound, making direct comparisons speculative.

- Methodological Variability : Solubility measurements for CID 57416287 vary widely (e.g., 28.9–651.0 mg/ml depending on the model), highlighting the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.